molecular formula C21H18ClFN2O4S B7710564 N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide

N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide

Cat. No.: B7710564
M. Wt: 448.9 g/mol
InChI Key: HOHWVZYPCAQBMS-UHFFFAOYSA-N
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Description

N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfamoyl group, a methoxyphenyl group, and a methylbenzamide group. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S/c1-13-5-3-4-6-16(13)21(26)24-19-12-15(8-10-20(19)29-2)30(27,28)25-14-7-9-18(23)17(22)11-14/h3-12,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHWVZYPCAQBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-fluoroaniline with methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it could act as an inhibitor of enzymes involved in cell signaling pathways, thereby affecting cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate

Uniqueness

N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development.

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